molecular formula C10H17N3O7 B14545151 Glycyl-L-seryl-L-glutamic acid CAS No. 61756-30-7

Glycyl-L-seryl-L-glutamic acid

Cat. No.: B14545151
CAS No.: 61756-30-7
M. Wt: 291.26 g/mol
InChI Key: FGPLUIQCSKGLTI-WDSKDSINSA-N
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Description

Glycyl-L-seryl-L-glutamic acid is a tripeptide composed of glycine, serine, and glutamic acid Tripeptides are short chains of three amino acids linked by peptide bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycyl-L-seryl-L-glutamic acid can be synthesized using the mixed-anhydride method or the carbodiimide method. These methods involve the formation of peptide bonds between the amino acids. For example, the mixed-anhydride method uses reagents like isobutyl chloroformate and triethylamine to activate the carboxyl group of one amino acid, which then reacts with the amino group of another amino acid to form the peptide bond .

Industrial Production Methods

Industrial production of tripeptides like this compound often involves fermentation processes. Microorganisms are used to produce the amino acids, which are then chemically linked to form the tripeptide. The fermentation conditions, such as carbon and nitrogen sources, pH, and oxygen supply, are optimized to maximize yield .

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-seryl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be catalyzed by oxidizing agents.

    Reduction: This reaction involves the gain of electrons and can be catalyzed by reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halides. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Glycyl-L-seryl-L-glutamic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of glycyl-L-seryl-L-glutamic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes like collagenase, which hydrolyzes the peptide bonds. The compound’s effects are mediated through its binding to these enzymes, leading to the formation of specific products .

Comparison with Similar Compounds

Similar Compounds

  • Glycyl-L-prolyl-L-glutamic acid
  • Glycyl-L-hydroxyprolyl-L-glutamic acid
  • Glycyl-DL-seryl-L-proline

Uniqueness

Glycyl-L-seryl-L-glutamic acid is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and enzyme specificity, making it valuable for specific research and industrial applications .

Properties

CAS No.

61756-30-7

Molecular Formula

C10H17N3O7

Molecular Weight

291.26 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]pentanedioic acid

InChI

InChI=1S/C10H17N3O7/c11-3-7(15)12-6(4-14)9(18)13-5(10(19)20)1-2-8(16)17/h5-6,14H,1-4,11H2,(H,12,15)(H,13,18)(H,16,17)(H,19,20)/t5-,6-/m0/s1

InChI Key

FGPLUIQCSKGLTI-WDSKDSINSA-N

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)CN

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)C(CO)NC(=O)CN

Origin of Product

United States

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